6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-2-ylpiperidin-4-yl)pyridazin-3-one
Description
6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-2-ylpiperidin-4-yl)pyridazin-3-one is a complex organic compound characterized by its intricate molecular structure. This compound features a pyridazin-3-one core substituted with a 3,5-dimethylpyrazol-1-yl group and a 1-quinolin-2-ylpiperidin-4-yl group. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-(1-quinolin-2-ylpiperidin-4-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c1-16-15-17(2)28(25-16)22-9-10-23(30)29(26-22)19-11-13-27(14-12-19)21-8-7-18-5-3-4-6-20(18)24-21/h3-10,15,19H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIJIVAVZRCDMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C4=NC5=CC=CC=C5C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridazin-3-one core One common approach is the cyclization of hydrazine derivatives with β-diketones under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions can yield reduced derivatives, such as amines and alcohols.
Substitution: Substitution reactions can lead to the formation of different substituted pyridazin-3-one derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand for various receptors.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The 3,5-dimethylpyrazol-1-yl group and the 1-quinolin-2-ylpiperidin-4-yl group play crucial roles in binding to receptors and enzymes, leading to biological responses. The exact molecular targets and pathways involved are still under investigation, but the compound is believed to modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar biological activity.
Quinoline derivatives: Compounds containing the quinoline moiety, which are known for their diverse biological activities.
Piperidine derivatives: Compounds with a piperidine ring, often used in pharmaceuticals.
Uniqueness: 6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-2-ylpiperidin-4-yl)pyridazin-3-one stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties. Its ability to interact with multiple targets makes it a valuable compound in research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
